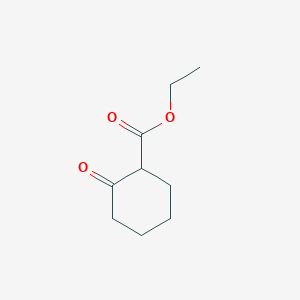

Ethyl 2-oxocyclohexanecarboxylate

Overview

Description

Ethyl 2-oxocyclohexanecarboxylate (CAS: 1655-07-8) is a cyclic β-keto ester with the molecular formula C₉H₁₄O₃ and a molecular weight of 170.21 g/mol . It is a colorless to pale yellow liquid with a boiling point of 106°C at 11 mmHg and a density of 1.060 g/mL . This compound is widely used in organic synthesis, particularly in:

- Enolate alkylation: It undergoes alkylation followed by decarboxylation to yield substituted cyclohexanones, a key step in synthesizing complex cyclic ketones .

- Michael additions: Catalytic reactions with α,β-unsaturated ketones (e.g., but-3-en-2-one) produce adducts like ethyl 2-oxo-1-(3-oxobutyl)cyclohexanecarboxylate, albeit with low enantiomeric excess (7.2%) under certain conditions .

- Biocatalysis: Serves as a substrate in enzymatic transformations .

- Unexpected dehydrogenation: Under metal-free conditions, it can form ethyl salicylate instead of the anticipated dehydrogenated product, highlighting its unique reactivity .

Preparation Methods

Claisen Condensation of Cyclohexanone and Diethyl Carbonate

Reaction Mechanism and Stoichiometry

The Claisen condensation involves the base-catalyzed nucleophilic addition of cyclohexanone to diethyl carbonate, forming the β-keto ester. Sodium hydride (NaH) in tetrahydrofuran (THF) deprotonates cyclohexanone, generating an enolate that attacks the electrophilic carbonyl carbon of diethyl carbonate . The reaction proceeds via a two-stage reflux process:

-

Enolate Formation : NaH (1.6 mol) reacts with diethyl carbonate (1.2 mol) in THF at reflux for 1 hour.

-

Nucleophilic Addition : Cyclohexanone (0.48 mol) in THF is added dropwise, followed by reflux for 1.5 hours .

Optimization and Yield

The optimized protocol achieves an 80% isolated yield (66 g from 50 mL cyclohexanone) . Critical parameters include:

-

Solvent Choice : Anhydrous THF ensures enolate stability.

-

Temperature Control : Reflux (~66°C for THF) prevents side reactions.

-

Workup : Hydrolysis with 3N HCl followed by dichloromethane extraction minimizes ester hydrolysis.

Triflation and Enolate Trapping Strategies

Trifluoromethanesulfonylation

Ambeed’s protocol modifies the Claisen product for further functionalization. Sodium hydride (5.70 mmol) deprotonates this compound (4.96 mmol) in THF at 0°C, followed by triflation with phenyl-bis(trifluoromethanesulfonimide) (5.93 mmol). This yields ethyl 2-(((trifluoromethyl)sulfonyl)oxy)cyclohex-1-enecarboxylate (59%) after purification .

Table 1: Comparative Analysis of Triflation Methods

Enolate Alkylation

Hunig’s base (diisopropylethylamine) facilitates enolate formation in dichloromethane at -78°C. Trifluoromethanesulfonic anhydride () reacts with the enolate to install the triflate group, yielding 82% after column chromatography .

Large-Scale Industrial Synthesis

Pilot-Scale Protocol

A 500 mL flask charged with NaH (63 g, 1.6 mol) and diethyl carbonate (146 mL, 1.2 mol) in THF (150 mL) demonstrates scalability . Cyclohexanone (50 mL, 0.48 mol) is added dropwise, and the mixture is refluxed for 2 hours. The crude product is extracted with dichloromethane (3 × 75 mL) and concentrated to afford 66 g of product.

Purity and Characterization

Alternative Methods and Derivatives

Chlorination and Functionalization

The Royal Society of Chemistry’s work details chlorination of this compound using or . For example, ethyl 1-chloro-2-oxocyclohexanecarboxylate is synthesized in 66% yield via column chromatography (n-pentane/ether) .

Applications in Heterocycle Synthesis

This compound serves as a precursor for indene and naphthalene derivatives. Stirring with bromine or methoxy substituents yields functionalized intermediates (e.g., ethyl 5-methoxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate, 58% yield) .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-oxocyclohexanecarboxylate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Applications in Organic Synthesis

1. Intermediate for Chemical Synthesis

Ethyl 2-oxocyclohexanecarboxylate serves as an important intermediate in the synthesis of pharmaceuticals and agrochemicals. For instance, it can react with amines to produce substituted cyclohexanecarboxylic acids, which are precursors for various therapeutic agents .

2. Synthesis of Bioactive Compounds

The compound has been utilized in the synthesis of bioactive derivatives. For example, it has been reacted with N-phenyl or N-benzylmaleimides to yield compounds with potential antimicrobial and anticancer properties . The ability to modify its structure through various reagents highlights its utility in creating diverse chemical entities.

Biological Activities

1. Antimicrobial Properties

Recent studies have indicated that derivatives of this compound exhibit significant antimicrobial activity against various pathogens. For example, certain synthesized derivatives demonstrated minimum inhibitory concentrations (MIC) as low as 0.073 mg/mL against E. coli and S. aureus . These findings suggest its potential as a lead compound in the development of new antimicrobial agents.

2. Anthelmintic Activity

Research has also shown that some derivatives possess strong anthelmintic activity, outperforming standard treatments like albendazole against species such as P. posthuma and A. galli. This suggests that this compound derivatives could be explored further for their potential use in treating parasitic infections .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of ethyl 2-oxocyclohexanecarboxylate involves its interaction with specific molecular targets and pathways. It can act as a ligand in catalytic reactions, facilitating the formation of various products through its ester functional group . The exact pathways and targets depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 2-Oxocyclopentanecarboxylate

- Structure : Features a five-membered cyclopentane ring instead of cyclohexane.

- Reactivity: Similar reactivity in conjugate additions (e.g., with maleimides), but smaller ring size may influence enolate stability and reaction rates .

- Applications: Used in synthesizing bicyclic compounds, though direct comparative data on yields or selectivity vs.

Ethyl 6-Methyl-2-Oxocyclohex-3-enecarboxylate

- Structure : Contains a methyl substituent and a double bond in the cyclohexane ring.

- The conjugated double bond may enhance resonance stabilization of intermediates .

Diethyl 2,5-Dioxobicyclo[2.2.2]octane-1,4-Dicarboxylate

- Structure : Bicyclic framework with two ester groups.

- Reactivity: The rigid bicyclic structure may limit conformational flexibility, affecting its participation in reactions like Michael additions or alkylations compared to monocyclic analogs .

Ethyl Acetoacetate (Acyclic β-Keto Ester)

- Structure : Acyclic, lacking the cyclohexane ring.

- Reactivity Differences: Enolate Stability: Cyclic β-keto esters like ethyl 2-oxocyclohexanecarboxylate exhibit greater enolate stability due to conjugation within the ring, facilitating alkylation steps . Decarboxylation: Cyclic esters generally require harsher conditions for decarboxylation compared to acyclic analogs like ethyl acetoacetate .

Comparative Data Table

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Reactions/Applications | References |

|---|---|---|---|---|

| This compound | C₉H₁₄O₃ | 170.21 | Michael addition (7.2% e.e.), alkylation, dehydrogenation to ethyl salicylate | [1, 2, 15] |

| Ethyl 2-oxocyclopentanecarboxylate | C₈H₁₂O₃ | 156.18 | Conjugate additions with maleimides | [6, 14] |

| Ethyl acetoacetate | C₆H₁₀O₃ | 130.14 | Alkylation/decarboxylation (e.g., acetoacetic ester synthesis) | [20] |

| Ethyl 6-methyl-2-oxocyclohex-3-enecarboxylate | C₁₀H₁₄O₃ | 182.22 | Potential use in regioselective syntheses (steric and electronic effects inferred) | [13] |

Key Research Findings

Reactivity in Catalytic Asymmetric Reactions

- Low Enantioselectivity : this compound exhibits modest enantiomeric excess (7.2%) in Michael additions catalyzed by chiral coordination compounds, suggesting limitations in stereochemical control compared to other substrates .

Biological Activity

Ethyl 2-oxocyclohexanecarboxylate (CAS Number: 1655-07-8) is a compound of increasing interest in the field of medicinal chemistry and biocatalysis. This article reviews its biological activities, including antibacterial, anthelmintic, and cytotoxic properties, alongside its potential applications in drug development.

- Molecular Formula : C₉H₁₄O₃

- Molecular Weight : 170.21 g/mol

- Density : 1.1 ± 0.1 g/cm³

- Boiling Point : 230.7 °C at 760 mmHg

- Flash Point : 85.0 °C

Biological Activities

This compound exhibits a range of biological activities that are pertinent to its applications in pharmaceuticals and biocatalysis.

Antibacterial Activity

Recent studies have demonstrated the antibacterial properties of this compound against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate its effectiveness:

| Bacterial Strain | MIC (mg/ml) |

|---|---|

| E. sakazakii | 0.125 |

| E. coli | 0.083 |

| S. aureus | 0.073 |

| K. pneumoniae | 0.109 |

These results suggest that this compound has significant potential as an antibacterial agent, particularly against multidrug-resistant strains .

Anthelmintic Activity

In addition to its antibacterial properties, this compound has been evaluated for its anthelmintic effects. In vitro assays showed promising results against common parasitic worms:

| Worm Species | Effective Concentration (mg/ml) | Time of Death (minutes) |

|---|---|---|

| P. posthuma | 10 | 60 |

| A. galli | 10 | 45 |

The compound demonstrated higher efficacy than standard anthelmintics such as albendazole, indicating its potential for treating helminth infections .

Cytotoxicity

The cytotoxic effects of this compound were assessed using various cancer cell lines, revealing variable LC₅₀ values:

| Cell Line | LC₅₀ (µg/ml) |

|---|---|

| HeLa | 280 |

| MCF-7 | 765 |

While the compound shows some cytotoxic activity, further studies are needed to elucidate its mechanisms and potential therapeutic windows .

Mechanistic Insights

The mechanisms underlying the biological activities of this compound have been explored through various studies:

- Biocatalysis : It serves as a substrate in enzymatic reactions, facilitating the synthesis of complex organic molecules .

- Protein-Ligand Interactions : Molecular docking studies suggest strong binding affinities with target proteins involved in bacterial resistance mechanisms, enhancing its antibacterial efficacy .

- Cellular Pathways : Investigations into cellular pathways affected by this compound reveal modulation of apoptosis and cell cycle regulation in cancer cells .

Case Studies

Several case studies highlight the practical applications and biological relevance of this compound:

- Antibacterial Efficacy : A study conducted on hospital-acquired infections revealed that formulations containing this compound significantly reduced bacterial load compared to controls.

- Anthelmintic Trials : Field trials involving livestock demonstrated a marked decrease in parasitic infections following treatment with this compound, supporting its use in veterinary medicine.

- Cytotoxicity in Cancer Research : In vitro experiments on breast cancer cell lines indicated that this compound induced apoptosis through the intrinsic pathway, underscoring its potential as a chemotherapeutic agent.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing ethyl 2-oxocyclohexanecarboxylate, and how can purity be optimized?

this compound is typically synthesized via Claisen condensation or ketalization reactions. A representative method involves reacting ethyl glycol with this compound in benzene under acidic conditions (e.g., p-toluenesulfonic acid) using a Dean-Stark trap to remove water, followed by extraction and distillation (bp 140–142°C at 19 mm Hg) . Purity optimization includes flash chromatography (e.g., PE–Et₂O mixtures) and rigorous drying of intermediates .

Q. How is this compound utilized in alkylation reactions to generate substituted cyclohexanones?

The compound undergoes enolate alkylation via a three-step sequence: (1) enolate ion formation with a strong base (e.g., NaH), (2) alkylation with electrophiles (e.g., allyl halides), and (3) hydrolysis/decarboxylation to yield 2-substituted cyclohexanones. For example, alkylation with methacrolein and allylamine produces decahydroquinoline derivatives, with diastereomeric ratios (dr) controlled by reducing agents like NaBH₄ in THF/AcOH/EtOH .

Q. What role does this compound play in Michael addition reactions?

It acts as a Michael acceptor in conjugate additions with α,β-unsaturated carbonyl compounds (e.g., but-3-en-2-one). Coordination compounds (e.g., 5b and 5e) catalyze these reactions, with yields and stereochemical outcomes dependent on solvent polarity and catalyst loading .

Advanced Research Questions

Q. How can enantioselective α-functionalization of this compound be achieved?

Organocatalytic strategies using chiral catalysts (e.g., thiourea-based systems) enable enantioselective α-alkylation. For instance, reactions with electron-deficient vinylarenes yield quaternary stereocenters (e.g., 95% ee for (R)-ethyl 1-(2-(5-nitropyridin-2-yl)ethyl)-2-oxocyclohexanecarboxylate), confirmed by chiral HPLC and HRMS .

Q. What challenges arise in synthesizing chloroenones from this compound, and how can they be mitigated?

Attempted chlorination with oxalyl chloride fails to produce 3-chloro-α,β-unsaturated esters, instead forming chlorooxalates (e.g., 43). These intermediates react with methanol to yield mixed oxalate diesters (e.g., 44), requiring alternative halogenation strategies or protective group chemistry .

Q. Why is this compound inactive as a substrate for fungal oxidoreductases like Neurospora crassa carbonyl reductase (NcCR)?

Structural rigidity from the cyclohexane ring prevents proper binding to NcCR’s active site, unlike flexible β-ketoesters (e.g., ethyl 3-oxopentanoate). Computational docking studies or mutagenesis could elucidate steric/electronic incompatibilities .

Q. How does this compound function as a ligand in transition-metal catalysis?

Its β-ketoester moiety chelates copper(I) ions, enhancing catalytic efficiency in C–N, C–O, and C–S coupling reactions. For example, it enables Ullmann-type couplings of aryl halides with amides or thiols under mild conditions (60–80°C, K₃PO₄ base) .

Q. What strategies improve diastereoselectivity in multicomponent reactions involving this compound?

Substrate-controlled chemodivergence is achieved by tuning amine nucleophiles (e.g., allylamine vs. benzylamine) and aldehydes (e.g., methacrolein). Reductive amination with NaBH₄ in acidic media favors specific diastereomers (dr up to 6:1) .

Q. Methodological Considerations

Q. How to resolve conflicting data on the reactivity of this compound in heterocycle synthesis?

Contradictions arise from competing pathways (e.g., ketal vs. enolate formation). Systematic variation of solvents (polar vs. nonpolar), acids (protic vs. Lewis), and stoichiometry clarifies dominant mechanisms. For example, benzene promotes ketalization, while THF favors enolate intermediates .

Q. What analytical techniques validate the structural integrity of derivatives?

- NMR : ¹H/¹³C spectra confirm regiochemistry (e.g., δ 2.75 ppm for cyclohexane protons in spiroketals) .

- HRMS : Accurate mass measurements (e.g., [M+Na]⁺ at m/z 342.1270) verify molecular formulas .

- Chiral HPLC : Separates enantiomers (e.g., AD-3 column, i-PrOH/hexane) .

Properties

IUPAC Name |

ethyl 2-oxocyclohexane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O3/c1-2-12-9(11)7-5-3-4-6-8(7)10/h7H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGSGHBPKHFDJOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70883706 | |

| Record name | Cyclohexanecarboxylic acid, 2-oxo-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70883706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1655-07-8 | |

| Record name | Ethyl 2-oxocyclohexanecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1655-07-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-oxocyclohexanecarboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001655078 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 2-oxocyclohexanecarboxylate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18744 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexanecarboxylic acid, 2-oxo-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexanecarboxylic acid, 2-oxo-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70883706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-oxocyclohexanecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.211 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL 2-OXOCYCLOHEXANECARBOXYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8V73BMH08Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.